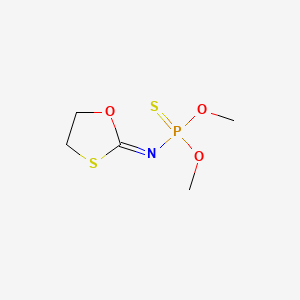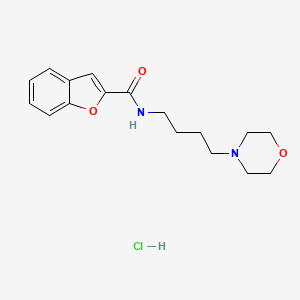
Clomazone
Vue d'ensemble
Description
Clomazone is an agricultural herbicide used to control broad-leaved weeds and grasses in various crops . It is a white solid compound, and the molecule consists of a 2-chlorobenzyl group bound to an isoxazolidinone .
Synthesis Analysis
The analysis of this compound and Acetochlor was performed using RP-HPLC on a BDS Hypersil C18 column. The mobile phase was acetonitrile-water (volume ratio 60:40), and the UV detector was set at a wavelength of 210nm .Molecular Structure Analysis
The molecular formula of this compound is C12H14ClNO2, and it has a molecular weight of 239.70 g/mol . The molecule consists of a 2-chlorobenzyl group bound to a N-O heterocycle called Isoxazole .Chemical Reactions Analysis
The major degradation pathway of this compound is microbial metabolism, resulting in products such as 5-hydroxythis compound, hydroxymethylthis compound, 2-chlorobenzyl alcohol, and 3’-hydroxythis compound .Physical And Chemical Properties Analysis
This compound is highly soluble in water and quite volatile, so it may be prone to drift . It is not persistent in the soil system but may be persistent under certain conditions in water bodies .Applications De Recherche Scientifique
Agriculture : Contrôle des mauvaises herbes dans la culture de la canne à sucre
Le clomazone est largement utilisé en agriculture pour le contrôle des mauvaises herbes. Une étude a démontré sa dynamique lorsqu'il est combiné à la sulfentrazone dans la paille de canne à sucre. La formulation microencapsulée du this compound a montré un taux de récupération plus élevé, indiquant son efficacité dans le contrôle des mauvaises herbes tout en minimisant les pertes .
Culture de la pomme de terre : Efficacité contre les mauvaises herbes
Dans les champs de pommes de terre, le this compound a été évalué pour son efficacité contre les mauvaises herbes à feuilles larges et les graminées. Il s'est avéré performant, augmentant le rendement en tubercules et améliorant la qualité en affectant la teneur en sucre et en amidon des pommes de terre .
Interactions microbiennes du sol : Impact sur le cycle du carbone et de l'azote
Le this compound peut influencer la dynamique microbienne du sol, ce qui est crucial pour le cycle du carbone et de l'azote. Son application dans les champs de soja a été observée pour modifier l'abondance de certaines bactéries et l'activité d'enzymes comme l'uréase, affectant les niveaux d'ammonium et de nitrate dans le sol .
Processus photosynthétiques : Effets sur les pigments chloroplastiques
L'herbicide est connu pour empêcher l'accumulation de pigments chloroplastiques et affecter les processus photosynthétiques. Cela est particulièrement pertinent dans la culture de cultures telles que le soja, le coton, la canne à sucre, le maïs, le riz, le tabac et divers légumes .
Comportement environnemental : Microencapsulation et sécurité
Le comportement environnemental du this compound est un domaine de recherche important. La technique de microencapsulation a démontré son influence sur la dynamique initiale de l'herbicide, améliorant sa disponibilité après des simulations de pluie et améliorant ainsi la sécurité de son application .
Analyse des résidus d'herbicides : Sécurité dans la production alimentaire
La sécurité du this compound dans la production alimentaire est cruciale. Des études ont évalué ses résidus dans les tubercules de pomme de terre et le sol, n'ayant détecté aucun résidu au moment de la récolte, ce qui suggère son potentiel comme alternative d'herbicide sûre dans les cultures alimentaires .
Mécanisme D'action
Target of Action
Clomazone is a carotenoid biosynthesis inhibitor . It primarily targets the 1-deoxy-D-xylulose 5-phosphate (DXP) synthase , which is the first enzyme of the non-mevalonate isoprenoid pathway in plastids. This pathway generates isopentenyl pyrophosphate for the biosynthesis of terpenes and terpenoids .
Mode of Action
The mode of action of this compound consists of inducing lipid peroxidation in cells by blocking carotenoid synthesis . This interaction with its targets leads to impaired chloroplast development and pigment loss in susceptible plants .
Biochemical Pathways
This compound’s action affects the non-mevalonate isoprenoid pathway, which is responsible for the biosynthesis of terpenes and terpenoids . By inhibiting DXP synthase, this compound disrupts this pathway, leading to a decrease in the production of these compounds. This results in impaired chloroplast development and pigment loss .
Pharmacokinetics
This compound is highly water-soluble and has a low-to-moderate affinity for soil . It is weakly to moderately persistent in soils with half-lives ranging from 5 to 60 days . It has a weak to moderate soil adsorption coefficient, which means its affinity to sorb to soil is minimal . This makes it a potential threat to groundwater supplies .
Result of Action
The molecular and cellular effects of this compound’s action include impaired chloroplast development and pigment loss in susceptible plants . This is due to the inhibition of carotenoid synthesis, which leads to lipid peroxidation in cells . On a broader scale, this compound can significantly impact soil microbial communities, altering their structure and reducing their complexity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of this compound degradation can be significantly affected by soil microbial activity . Additionally, the herbicide’s impact on soil microbial communities can vary depending on the specific characteristics of the soil . This compound is also susceptible to photolysis, although soil microbial degradation is the major degradative pathway .
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-12(2)8-16-14(11(12)15)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEDNEWSYUYDSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CON(C1=O)CC2=CC=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032355 | |
| Record name | Clomazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless to light brown viscous liquid; mp = 25 deg C; [HSDB], Clear colorless to light brown viscous liquid. | |
| Record name | Dimethazone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4921 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | COMMAND | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1008 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
275 °C, 527 °F | |
| Record name | DIMETHAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COMMAND | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1008 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
4 /emulsifiable concentrates/: 106-109 °F /(41.11-42.78 °C)/ (Closed cup), 70-75 °C (closed cup) /Formulation not specified/, 106-109 °F | |
| Record name | DIMETHAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COMMAND | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1008 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Readily soluble in acetonitrile, hexane, dioxane, xylene, Miscible in acetone, chloroform, cyclohexanone, methylene chloride, methanol, toluene, heptane, and DMF, In water, 1,100 ppm at 25 °C | |
| Record name | DIMETHAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.192 at 25 °C | |
| Record name | DIMETHAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
1.192 at 77 °F | |
| Record name | COMMAND | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1008 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.00014 [mmHg], 1.4X10-4 mm Hg at 25 °C, 1.4x10(-4) mmHg | |
| Record name | Dimethazone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4921 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIMETHAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COMMAND | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1008 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Clear colorless to light brown viscous liquid | |
CAS RN |
81777-89-1 | |
| Record name | Clomazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81777-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clomazone [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081777891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clomazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-4,4-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOMAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/570RAC03NF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMETHAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COMMAND | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1008 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
25 °C, 77 °F | |
| Record name | DIMETHAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COMMAND | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1008 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Clomazone must be metabolized to its active form, 5-ketothis compound, which inhibits the enzyme deoxyxylulose 5-phosphate synthase (DXS) []. DXS is a key enzyme in the non-mevalonate isoprenoid pathway, essential for the biosynthesis of chlorophyll, carotenoids, and other important compounds in plants [, ].
ANone: Inhibition of the non-mevalonate pathway by this compound leads to a reduction in the production of chlorophyll and carotenoids, resulting in chlorosis (yellowing) and bleaching in susceptible plants [, , , , ]. This ultimately disrupts photosynthesis and hinders plant growth [, , , , ].
ANone: this compound has the molecular formula C12H13ClN2O and a molecular weight of 236.7 g/mol.
ANone: While the provided abstracts do not detail specific spectroscopic data, various analytical methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, ], have been used to characterize and quantify this compound and its metabolites in various matrices.
ANone: Research suggests that the formulation of this compound can significantly affect its stability and movement in the environment [, ]. For instance, starch encapsulation can reduce this compound volatilization from soil []. Additionally, microencapsulated formulations have shown increased this compound recovery and decreased losses compared to conventional formulations when applied to sugarcane straw [].
ANone: This section is not applicable, as this compound itself does not exhibit catalytic properties. It acts as an inhibitor rather than a catalyst in biological systems.
ANone: No information regarding the use of computational chemistry or modeling approaches for this compound research is present in the provided abstracts.
ANone: The provided abstracts do not delve into specific SAR studies regarding this compound and its analogues.
ANone: See answer for Section 3. Material Compatibility and Stability.
ANone: While the provided abstracts do not discuss specific SHE regulations, research on this compound degradation [, , ] and its impact on soil microbial communities [] highlights the importance of responsible use and waste management to minimize potential environmental risks.
ANone: PK/PD information is not directly relevant to this context as this compound is a herbicide and not intended for human or animal consumption. Research on its absorption, translocation, and metabolism in plants [, , , , , , , , ] provides insights into its behavior within target organisms.
ANone: Laboratory studies often employ hydroponic systems [, , ] or cell suspension cultures [, ] to assess this compound's effects on plant growth and physiological parameters like chlorophyll and carotenoid content. Field trials [, , , , , , , , ] evaluate this compound's weed control efficacy under various conditions, application timings, and in combination with other herbicides.
ANone: Yes, studies have documented the emergence of this compound resistance in some weed species, particularly late watergrass (Echinochloa phyllopogon) populations in California rice fields [, ].
ANone: Research suggests that enhanced oxidative metabolism plays a significant role in this compound resistance []. Resistant late watergrass plants exhibit increased this compound hydroxylation activity, leading to faster degradation of the herbicide and lower accumulation of the toxic metabolite, 5-ketothis compound [].
ANone: Observations of this compound resistance in late watergrass populations already exhibiting resistance to multiple herbicides with different modes of action [, ] suggest the possibility of cross-resistance mechanisms, potentially related to enhanced cytochrome P450 activity [, ].
ANone: While the provided abstracts focus on this compound's agricultural applications and don't provide a detailed human safety profile, one study investigates the herbicide's potential to induce oxidative stress and inhibit acetylcholinesterase activity in human erythrocytes in vitro []. Further research is crucial for a comprehensive understanding of this compound's potential human health effects.
ANone: Not applicable. This aspect pertains to pharmaceutical development, not herbicide research.
ANone: While the provided abstracts don't explicitly mention specific biomarkers for this compound efficacy or adverse effects, chlorophyll and carotenoid levels serve as indicators of this compound activity in plants [, , ]. Reduced levels of these pigments signal disruption of the non-mevalonate isoprenoid pathway and indicate herbicide efficacy [, , ].
ANone: See answer for Section 2. Structural Characterization.
ANone: this compound's sorption (binding) to soil is influenced by factors like organic carbon content and clay content []. Higher organic matter content generally leads to increased this compound sorption []. This interaction can affect its mobility and availability to plants [].
ANone: Potential concerns include leaching into groundwater, especially in sandy soils [], and impacts on non-target organisms, including soil microbial communities []. Responsible application practices, such as appropriate timing and formulation selection, are crucial to minimize negative environmental impacts.
ANone: The provided abstracts do not delve into the specifics of analytical method validation for this compound quantification.
ANone: This aspect falls outside the scope of the provided research articles, which primarily focus on this compound's efficacy, fate, and impact on plants and the environment.
ANone: Not applicable, as immunogenicity is irrelevant in the context of herbicides like this compound.
ANone: This section is not applicable as it pertains to drug interactions in pharmacological contexts and is not relevant to herbicide research.
ANone: Research suggests that this compound interacts with plant cytochrome P450 enzymes [, ]. While its precise effects on P450 induction or inhibition are not fully elucidated in the abstracts, studies using P450 inhibitors like disulfoton and 1-aminobenzotriazole indicate that these enzymes play a role in both the activation and detoxification of this compound in plants [, ].
ANone: See answer for Section 16. Environmental Impact and Degradation.
ANone: Yes, numerous alternative herbicides are available, and their effectiveness varies depending on the specific weed spectrum, crop tolerance, and application timing. Some examples include:
- Soybean: Metribuzin [, , ], chlorimuron [], lactofen [], pendimethalin [], imazamox []
- Rice: Sulfentrazone [], pendimethalin [], trifluralin [, ]
- Cotton: Fluometuron [], oxyfluorfen [], pendimethalin []
- Tobacco: Fluazifop-p-butyl, haloxyfop-R-methyl []
- Cucumber: Naptalam, ethalfluralin []
- Potato: Metribuzin [], linuron []
ANone: The abstracts highlight the use of various research tools and resources, including:
- Hydroponic systems and cell suspension cultures for controlled laboratory studies [, , , , ].
- Field trials to evaluate efficacy and environmental fate under realistic conditions [, , , , , , , , ].
- Analytical techniques like LC-MS/MS for herbicide quantification and metabolite profiling [, ].
- Soil inoculation techniques to study microbial degradation [].
ANone: The provided abstracts do not offer a historical overview of this compound development and its significance in the broader context of herbicide research.
ANone: this compound research showcases the intersection of various scientific disciplines, including:
- Agronomy and Weed Science: Focus on weed control, crop tolerance, and herbicide efficacy [, , , , , , , , ].
- Plant Physiology and Biochemistry: Investigating the mode of action, metabolic pathways, and resistance mechanisms [, , , , , , , , ].
- Soil Science and Environmental Chemistry: Examining herbicide degradation, sorption, and potential for leaching and contamination [, , , , , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

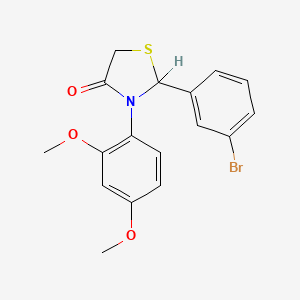
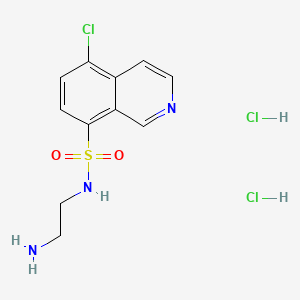

![(2-Methoxycarbonyl-3-tetradecoxyphenyl) [3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenyl] phosphate](/img/structure/B1669138.png)
![1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B1669140.png)

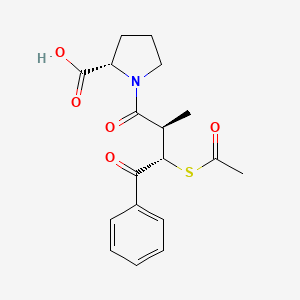

![2-butyl-6-(2-methoxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-4-one](/img/structure/B1669146.png)
